(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate typically involves the annulation of an imidazole ring to a pyrrole ring. One method involves the use of a polydimethylsiloxane (PDMS) microreactor with an immobilized Ru(III)-P4VP complex, initiated by irradiation with visible light. This method provides excellent yields of the target product in a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of continuous flow reactors and environmentally benign catalysts, such as the Ru(III)-P4VP complex, suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action for ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dimiracetam: A nootropic drug with a similar pyrroloimidazole structure.
α1A-Adrenergic Receptor Partial Agonists: Compounds with similar structures that target adrenergic receptors.
Uniqueness
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is unique due to its specific ring structure and potential for diverse chemical reactivity
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
[(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl] acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)12-7-2-4-10-5-3-9-8(7)10/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
InChI Key |
UGVXJSHQXPYGHJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCN2C1=NC=C2 |
Canonical SMILES |
CC(=O)OC1CCN2C1=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.